3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile
Description
Properties
IUPAC Name |
3-amino-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-10-14-11(16-15-10)17-9-4-3-7(6-12)5-8(9)13/h3-5H,2,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNGZXKIIGEEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SC2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.
Thioether Formation: The triazole derivative is then reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its structure allows for the modification of functional groups to target specific biological pathways. Research indicates that derivatives of 1,2,4-triazoles can exhibit significant pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .
Mechanism of Action
The molecular mechanism involves binding interactions with biomolecules and enzyme inhibition or activation. These interactions can lead to alterations in gene expression and cellular signaling pathways, making it a valuable candidate for drug development .
Materials Science
Advanced Materials Development
The unique chemical structure of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile makes it suitable for the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable bonds can be exploited in creating materials with specific mechanical and chemical properties.
Biological Research
Biological Probing
This compound can act as a probe in biological research to study enzyme inhibition and protein-ligand interactions. The incorporation of the triazole moiety enhances its ability to interact with biological targets, allowing researchers to elucidate complex biochemical pathways .
Industrial Applications
Synthesis Intermediate
In industrial chemistry, this compound can serve as an intermediate in the synthesis of agrochemicals and dyes. Its reactivity allows it to participate in various chemical reactions that are crucial for producing these compounds .
Case Study 1: Antimicrobial Activity
Research conducted on related triazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study employed disc diffusion methods to assess efficacy, revealing that certain derivatives exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Properties
A study highlighted the anticancer potential of triazole derivatives similar to this compound. The compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species generation and modulation of apoptosis-related proteins .
Mechanism of Action
The mechanism of action of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and thioether linkage can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several triazole-thioether benzonitrile derivatives have been synthesized and studied. Key comparisons include:
Key Structural Insights :
- Ethyl vs.
- Amino vs. Thioxo/Iminomethyl Groups: The amino group at the 3-position could increase hydrogen-bonding capacity, contrasting with thioxo or iminomethyl groups, which may favor π-π stacking .
Physicochemical Properties
- Crystallinity: The thioxo-iminomethyl analog crystallized in the monoclinic space group P2₁/c with a planar triazole ring, while ethyl substitution might introduce torsional strain .
- Solubility: Benzonitrile derivatives with morpholine or pyridyl groups (e.g., ) show improved aqueous solubility due to polar moieties, whereas the target compound’s amino group may offer moderate solubility .
Biological Activity
3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile is a compound that belongs to the class of 1,2,4-triazoles. This compound exhibits significant biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its unique structure, particularly the ethyl-substituted triazole ring, contributes to its pharmacological potential.
The compound's IUPAC name is 3-amino-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile. The molecular formula is with a molecular weight of approximately 248.31 g/mol. The presence of the triazole ring allows for diverse interactions with biological targets through hydrogen bonding and dipole interactions .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various strains of bacteria and fungi. The compound's thioether linkage enhances its interaction with microbial enzymes, potentially leading to effective inhibition of growth .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound was found to inhibit cell proliferation in several cancer cell lines, exhibiting IC50 values comparable to established anticancer agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 15.2 | Apoptosis |
| HeLa (cervical cancer) | 20.5 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to bind with specific biomolecules and inhibit key enzymes involved in cellular processes. For example, the triazole moiety is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis pathways in cancer cells . Additionally, the compound may alter gene expression patterns associated with cell survival and proliferation.
Case Studies
- Anticancer Efficacy : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. Results indicated that this compound exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mode of action .
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile, and how are intermediates characterized?
Answer:
The compound is synthesized via nucleophilic substitution reactions, typically starting with nitrile intermediates. A common approach involves reacting 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetonitrile derivatives with ethylamine or its analogs in absolute alcohol (e.g., propanol/butanol) under dry HCl saturation . Key intermediates are characterized using elemental analysis (C, H, N content) and ¹H NMR spectroscopy to confirm substituent positions and thioether bond formation. For example, the benzonitrile moiety’s nitrile peak (~2200 cm⁻¹ in IR) and triazole proton signals (δ 7.5–8.5 ppm in ¹H NMR) are critical markers .
Basic: How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). SHELXL is widely used for refinement due to its robustness in handling small-molecule data, even with twinned crystals or high-resolution datasets. For example, SHELXL’s least-squares algorithms can resolve disordered ethyl or thioether groups in the triazole ring . Validation tools like PLATON should be used to check for missed symmetry or hydrogen bonding patterns .
Basic: What preliminary assays are used to evaluate its pharmacological activity?
Answer:
Initial screening focuses on in vitro enzyme inhibition (e.g., tyrosinase, cytochrome P450) and antimicrobial susceptibility (MIC assays). For hepatoprotective activity, primary hepatocyte models are treated with the compound alongside toxins (e.g., CCl₄), followed by ALT/AST level measurements . Dose-response curves (IC₅₀/EC₅₀) are generated using nonlinear regression in tools like GraphPad Prism , with statistical validation via ANOVA .
Advanced: How can researchers resolve contradictions between NMR and X-ray data for structural confirmation?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in the ethyl group). Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening, while DFT calculations (e.g., Gaussian) model lowest-energy conformers for comparison with XRD bond lengths/angles . If crystallographic disorder persists, SHELXL’s PART instruction can refine occupancies, and NMR NOESY may confirm spatial proximity of aromatic protons .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Catalyst screening : Pd/C or CuI accelerates coupling reactions (e.g., Ullmann-type for aryl-thio bonds).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 20 min) .
Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) improves purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Advanced: What strategies link structural modifications to bioactivity in SAR studies?
Answer:
- Electron-withdrawing groups : Substituting the triazole’s ethyl group with CF₃ enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 12 µM to 3 µM for tyrosinase) .
- Thioether vs. sulfone : Replacing S with SO₂ reduces logP, altering membrane permeability.
- 3D-QSAR models : Use CoMFA/CoMSIA (Sybyl-X) to correlate steric/electronic fields with activity data .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
Challenges include polymorphism (multiple crystal forms) and twinned crystals . Strategies:
- Seeding : Introduce microcrystals of a known polymorph.
- Solvent screening : High dielectric solvents (e.g., DMF) stabilize dipole interactions.
- Cryocooling : Prevents radiation damage during XRD. For twinned data, SHELXL’s TWIN/BASF commands refine scale factors .
Advanced: How can computational modeling predict its interactions with biological targets?
Answer:
- Docking (AutoDock Vina) : Simulate binding to tyrosinase (PDB: 2Y9X), focusing on triazole-thio interactions with Cu²⁺ in the active site.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- ADMET Prediction (SwissADME) : Estimate bioavailability (TPSA <90 Ų) and CYP450 metabolism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
